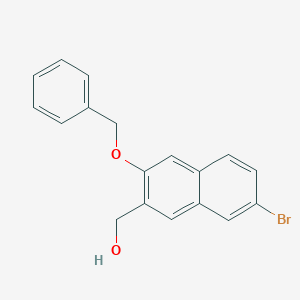
(3-(Benzyloxy)-7-bromonaphthalen-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Benzyloxy)-7-bromonaphthalen-2-yl)methanol: is an organic compound that belongs to the class of naphthalenes It features a benzyloxy group at the 3-position, a bromine atom at the 7-position, and a methanol group at the 2-position of the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Benzyloxy)-7-bromonaphthalen-2-yl)methanol typically involves multi-step organic reactions. One common synthetic route includes the bromination of a naphthalene derivative followed by the introduction of the benzyloxy group and the methanol group through nucleophilic substitution reactions. The reaction conditions often involve the use of solvents like dichloromethane or toluene and catalysts such as Lewis acids.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: (3-(Benzyloxy)-7-bromonaphthalen-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in a dehalogenated product.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.
Major Products:
Oxidation: Formation of (3-(Benzyloxy)-7-bromonaphthalen-2-yl)aldehyde or (3-(Benzyloxy)-7-bromonaphthalen-2-yl)carboxylic acid.
Reduction: Formation of (3-(Benzyloxy)-naphthalen-2-yl)methanol.
Substitution: Formation of (3-(Benzyloxy)-7-aminonaphthalen-2-yl)methanol or (3-(Benzyloxy)-7-thionaphthalen-2-yl)methanol.
Applications De Recherche Scientifique
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology: In biological research, (3-(Benzyloxy)-7-bromonaphthalen-2-yl)methanol can be used as a probe to study enzyme-substrate interactions and the effects of structural modifications on biological activity.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structural features may be exploited to design molecules with specific biological activities, such as anti-inflammatory or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its reactivity and functional groups make it a valuable building block for various industrial applications.
Mécanisme D'action
The mechanism of action of (3-(Benzyloxy)-7-bromonaphthalen-2-yl)methanol depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes. The benzyloxy group can enhance the compound’s ability to cross cell membranes, while the bromine atom may participate in halogen bonding interactions with target proteins.
Comparaison Avec Des Composés Similaires
(3-(Benzyloxy)-naphthalen-2-yl)methanol: Lacks the bromine atom, resulting in different reactivity and biological activity.
(3-(Benzyloxy)-7-chloronaphthalen-2-yl)methanol: Contains a chlorine atom instead of bromine, which may affect its chemical and biological properties.
(3-(Benzyloxy)-7-fluoronaphthalen-2-yl)methanol: Contains a fluorine atom, leading to different electronic and steric effects.
Uniqueness: The presence of the bromine atom in (3-(Benzyloxy)-7-bromonaphthalen-2-yl)methanol imparts unique reactivity and potential for halogen bonding interactions. This makes it distinct from its analogs and valuable for specific applications where bromine’s properties are advantageous.
Propriétés
Formule moléculaire |
C18H15BrO2 |
|---|---|
Poids moléculaire |
343.2 g/mol |
Nom IUPAC |
(7-bromo-3-phenylmethoxynaphthalen-2-yl)methanol |
InChI |
InChI=1S/C18H15BrO2/c19-17-7-6-14-10-18(16(11-20)8-15(14)9-17)21-12-13-4-2-1-3-5-13/h1-10,20H,11-12H2 |
Clé InChI |
ZCEJBLQWVKMETK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=C(C=C3C=C(C=CC3=C2)Br)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


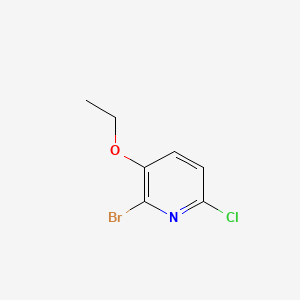
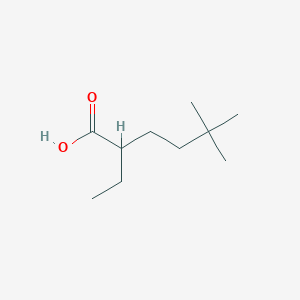
![1-[4-(4-Piperidyloxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B14770238.png)
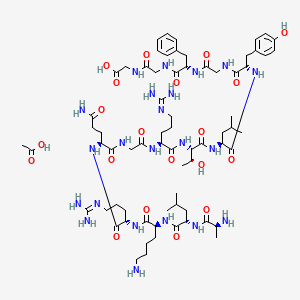
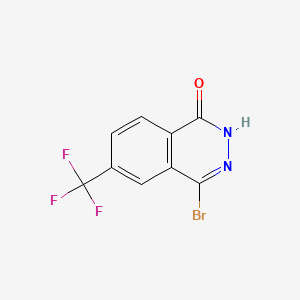
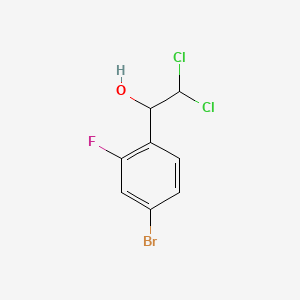
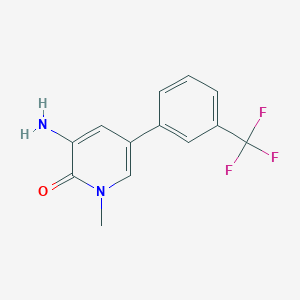
![N-(5-ethoxy-4-methyl-1,3-thiazol-2-yl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]propanamide](/img/structure/B14770262.png)
![N-[(2S,3R,4R,5S,6R)-2-{[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-{[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}oxan-4-yl]oxy}-6-(hydroxymethyl)-4-{[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-5-{[(2S,3S,4R](/img/structure/B14770269.png)
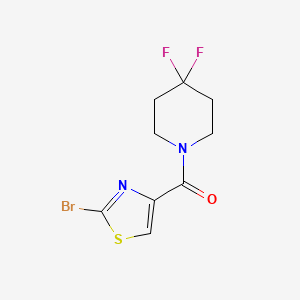
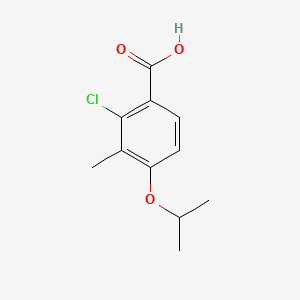
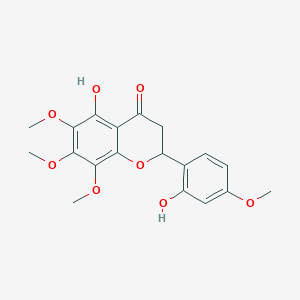
![2-[1-[3-Fluoro-4-(2-fluorophenoxy)phenyl]pyrrolidin-2-yl]acetic acid](/img/structure/B14770281.png)

